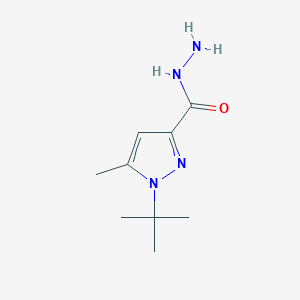![molecular formula C8H9N B1272265 Bicyclo[4.2.0]octa-1,3,5-trien-7-amine CAS No. 61599-85-7](/img/structure/B1272265.png)
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bicyclic compounds is highlighted in the provided papers. In the first paper, optically active poly(amide-imide)s with bicyclo[2,2,2]oct-7-ene diimide groups were synthesized using a diacid monomer derived from a condensation reaction of bicyclo[2,2,2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride with l-phenyl alanine . The second paper discusses the stereodivergent synthesis of bicyclo[3.2.1]octenes using Nazarov reagents and alkenyl 1,2-diketones, with the ability to obtain different stereoisomers by adjusting the reaction conditions . These studies showcase the diverse methodologies employed to construct bicyclic frameworks, which could be relevant for the synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine.
Molecular Structure Analysis
The molecular structure of bicyclic compounds is often complex and requires careful analysis. The first paper does not provide specific details on the molecular structure of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine but does mention the use of FT-IR and 1H-NMR spectroscopy for characterizing the synthesized poly(amide-imide)s . These techniques are crucial for determining the structure of organic compounds, including bicyclic amines. The second paper does not delve into molecular structure analysis but focuses on the synthesis of related bicyclic structures .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related bicyclic compounds are complex and require precise conditions. The first paper describes the use of triphenyl phosphite (TPP)/pyridine (Py) in the presence of calcium chloride (CaCl2) and N-methyl-2-pyrrolidone (NMP) for direct polycondensation . The second paper reports on the use of Brønsted base catalysis for the stereodivergent synthesis of bicyclo[3.2.1]octenes . These reactions are indicative of the types of chemical processes that might be involved in the synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are important for their potential applications. The first paper reports that the synthesized polymers have inherent viscosities ranging between 0.29 and 0.48 dLg^-1 and moderate thermal stability, with a residual weight percent at 600 °C between 53.80 and 56.21% . Additionally, the optical activity of these polymers suggests potential applications as chiral stationary phases in chromatography. The second paper does not provide specific details on the physical and chemical properties of the synthesized compounds .
Applications De Recherche Scientifique
Rapidly Reversible Degenerate Cope Rearrangement
- Study Overview : Investigation of structurally degenerate Cope rearrangement in bicyclo[5.1.0]octa-2,5-diene, a related compound, at room temperature (Doering & Roth, 1963).
Gradient Copolymer Preparation
- Study Overview : Development of alternating copolymers using a Bicyclo[4.2.0]oct-6-ene-7-carboxamide monomer in the presence of N-heterocyclic carbene-ruthenium catalyst (Boadi & Sampson, 2021).
Highly Regioselective Lithiation
- Study Overview : Demonstrating regioselective deprotonation and subsequent reaction with electrophiles to produce [η6-(2-R-bicyclo[4.2.0]octa-1,3,5-triene)]tricarbonylchromium complexes (Kündig, Ferret & Rudolph, 1990).
Synthesis of Bicyclo[4.2.0]octa-2,4-dien-7-one
- Study Overview : Achieving the synthesis of bicyclo[4.2.0]octa-2,4-dien-7-one by trapping with benzylideneacetoneiron tricarbonyl (Brookhart, Nelson, Scholes & Watson, 1976).
Photochemistry of Bicyclo[4.2.0]octa-2,4,7-trienes
- Study Overview : Investigation of the thermal and photolytic behavior of bicyclo[4.2.0]octa-2,4,7-trienes, leading to different reaction pathways based on substituents (Warrener, Mccay, Tan & Russell, 1979).
Isomerization and Alternating Copolymers
- Study Overview : Utilizing Ru-Catalyzed isomerization for the synthesis of alternating copolymers from Bicyclo[4.2.0]oct-7-ene-7-carboxamides (Tan, Li, Parker & Sampson, 2015).
Safety And Hazards
While specific safety and hazard information for “Bicyclo[4.2.0]octa-1,3,5-trien-7-amine” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-trien-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLLQUKHPTXIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372953 | |
| Record name | bicyclo[4.2.0]octa-1,3,5-trien-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine | |
CAS RN |
61599-85-7 | |
| Record name | bicyclo[4.2.0]octa-1,3,5-trien-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone](/img/structure/B1272198.png)



![2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine](/img/structure/B1272210.png)
